molecular formula C7H11BrCl2N2 B12504858 1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride

1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride

Cat. No.: B12504858
M. Wt: 273.98 g/mol
InChI Key: UFFPOOKKWWDFDY-UHFFFAOYSA-N
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Description

®-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride is a chemical compound with significant applications in various fields of scientific research. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a bromine atom at the 2-position and an ethanamine group at the 4-position. The compound is often used in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride typically involves the bromination of pyridine derivatives followed by amination. One common method includes the bromination of 4-ethylpyridine to form 2-bromo-4-ethylpyridine, which is then subjected to amination using reagents such as ammonia or amines under controlled conditions to yield the desired product.

Industrial Production Methods

In industrial settings, the production of ®-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dehalogenated derivatives. Substitution reactions can result in various substituted pyridine compounds.

Scientific Research Applications

®-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.

    Medicine: It serves as an intermediate in the development of drugs targeting various diseases, including neurological disorders and cancers.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and ethanamine group play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Bromopyridine: A simpler brominated pyridine derivative with similar reactivity but lacking the ethanamine group.

    4-Bromo-2-aminopyridine: Contains both bromine and amino groups but differs in the position of the substituents.

    2-(2-Bromopyridin-4-yl)ethanamine: Similar structure but without the dihydrochloride salt form.

Uniqueness

®-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which enhances its solubility and stability. This makes it particularly valuable in pharmaceutical synthesis and biological research.

Properties

Molecular Formula

C7H11BrCl2N2

Molecular Weight

273.98 g/mol

IUPAC Name

1-(2-bromopyridin-4-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C7H9BrN2.2ClH/c1-5(9)6-2-3-10-7(8)4-6;;/h2-5H,9H2,1H3;2*1H

InChI Key

UFFPOOKKWWDFDY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NC=C1)Br)N.Cl.Cl

Origin of Product

United States

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